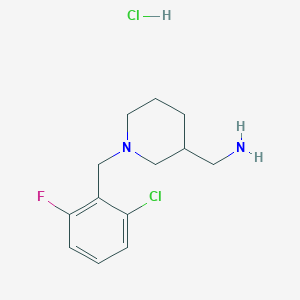

(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound (1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a piperidine ring (a six-membered amine-containing heterocycle) substituted at the third position with a methanamine group (-CH2NH2). The nitrogen atom at the first position of the piperidine ring is bonded to a benzyl group, which is further substituted at the 2- and 6-positions with chlorine and fluorine atoms, respectively. The hydrochloride salt form arises from the protonation of the primary amine group by hydrochloric acid (HCl).

The systematic name reflects these structural features hierarchically:

- Benzyl substituent : 2-Chloro-6-fluorobenzyl denotes a benzene ring with chlorine at position 2 and fluorine at position 6.

- Piperidine core : The piperidin-3-yl group indicates the methanamine substitution at the third carbon of the piperidine ring.

- Salt designation : The term "hydrochloride" specifies the counterion (Cl⁻) associated with the protonated amine.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C13H19Cl2FN2 , derived from the following atomic contributions:

- Carbon (C) : 13 atoms

- Hydrogen (H) : 19 atoms

- Chlorine (Cl) : 2 atoms (one from the benzyl substituent, one from HCl)

- Fluorine (F) : 1 atom

- Nitrogen (N) : 2 atoms (one in the piperidine ring, one in the methanamine group)

The molecular weight is calculated as follows:

$$

\text{Molecular Weight} = (13 \times 12.01) + (19 \times 1.01) + (2 \times 35.45) + (1 \times 19.00) + (2 \times 14.01) = 293.21 \, \text{g/mol}

$$

This value matches the reported molecular weight of 293.21 g/mol.

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 19 | 1.01 | 19.19 |

| Chlorine | 2 | 35.45 | 70.90 |

| Fluorine | 1 | 19.00 | 19.00 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Total | 293.21 |

SMILES Notation and Structural Representation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is NCC1CN(CC2=C(F)C=CC=C2Cl)CCC1.[H]Cl . Breaking this down:

- NCC1CN...CCC1 : Represents the piperidine ring (C1CCCN1) with a methanamine group (-CH2NH2) at position 3.

- CC2=C(F)C=CC=C2Cl : Describes the 2-chloro-6-fluorobenzyl group attached to the piperidine nitrogen.

- [H]Cl : Indicates the hydrochloride salt, where the amine group is protonated (H⁺) and paired with a chloride ion (Cl⁻).

The structural features include:

- A piperidine scaffold contributing to conformational rigidity.

- Electron-withdrawing substituents (Cl and F) on the benzyl group, influencing electronic distribution and potential reactivity.

- A primary amine in its protonated form, enhancing water solubility.

Salt Formation Rationale and Hydrochloride Properties

The hydrochloride salt form is synthesized to improve the compound’s physicochemical properties:

- Solubility : Protonation of the amine increases polarity, enhancing aqueous solubility—critical for biological or industrial applications.

- Stability : Ionic salts are generally more stable than free bases, reducing oxidation or degradation risks.

- Crystallinity : Salt formation promotes crystallization, facilitating purification and characterization.

The pKa of the primary amine determines the protonation state under physiological conditions. For aliphatic amines, typical pKa values range from 9–11, meaning the amine remains protonated (NH3⁺) at physiological pH (7.4), ensuring solubility in bodily fluids.

Regulatory Classification and Hazard Statements

While specific hazard statements for this compound are not fully detailed in public databases, its structural analogs provide insights:

- GHS Classification : Similar piperidine derivatives are often labeled with H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

- Environmental Hazards : Chlorinated aromatic compounds frequently carry H410 (Very toxic to aquatic life with long-lasting effects).

Regulatory frameworks such as the European Chemicals Agency (ECHA) require evaluation of persistent, bioaccumulative, and toxic (PBT) properties for halogenated substances. The presence of chlorine and fluorine warrants scrutiny under REACH regulations .

| Parameter | Details | Source |

|---|---|---|

| CAS Number | 1956307-61-1 | |

| Storage | Sealed in dry, room temperature | |

| Hazard Statements | Under evaluation |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C13H19Cl2FN2 |

|---|---|

Molekulargewicht |

293.20 g/mol |

IUPAC-Name |

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;/h1,4-5,10H,2-3,6-9,16H2;1H |

InChI-Schlüssel |

IXKZHOOBFFBNKR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination of Piperidine Derivatives

The most widely documented method involves reductive amination between a piperidine precursor and a substituted benzyl halide. For example, 1-(piperidin-3-yl)methanamine is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or lithium aluminium hydride (LiAlH4).

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

-

Temperature : 0–5°C during reagent addition, followed by gradual warming to room temperature.

-

Duration : 12–24 hours for complete conversion.

Mechanistic Insight :

The primary amine group of the piperidine derivative undergoes nucleophilic attack on the benzyl chloride, forming an imine intermediate. Subsequent reduction by LiAlH4 yields the secondary amine, which is protonated to form the hydrochloride salt via HCl gas bubbling.

Yield Optimization :

Nucleophilic Substitution via Benzyl Halide Intermediates

Alternative routes employ nucleophilic substitution between a preformed piperidin-3-ylmethanamine and 2-chloro-6-fluorobenzyl bromide. This method avoids the need for reducing agents but requires stringent anhydrous conditions.

Procedure :

-

Base Activation : Piperidin-3-ylmethanamine is deprotonated using potassium carbonate (K2CO3) or triethylamine (Et3N).

-

Alkylation : The benzyl bromide is added dropwise, facilitating SN2 displacement at the benzylic carbon.

-

Salt Formation : The product is treated with HCl in diethyl ether to precipitate the hydrochloride salt.

Key Data :

Advanced Methodologies and Catalytic Approaches

Palladium-Catalyzed Coupling for Benzyl Group Introduction

Recent patents describe palladium-catalyzed cross-coupling to attach the 2-chloro-6-fluorobenzyl moiety to the piperidine core. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized piperidine and a halogenated benzyl derivative achieves high regioselectivity.

Catalyst System :

-

Pd Source : Pd(OAc)₂ or PdCl₂(dppf).

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

Advantages :

-

Avoids harsh reducing agents.

-

Enables modular synthesis for structural analogs.

Challenges :

-

Requires inert atmosphere and rigorous exclusion of moisture.

-

Higher cost due to palladium catalysts.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation step, reducing reaction times from hours to minutes. A protocol using 1-(piperidin-3-yl)methanamine and 2-chloro-6-fluorobenzyl chloride under microwave conditions (100°C, 300 W) achieves 90% conversion in 15 minutes.

Optimization Table :

| Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|

| 150 | 30 | 65 |

| 300 | 15 | 90 |

| 450 | 10 | 88 |

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with literature.

Purity Metrics :

Spectroscopic Confirmation

-

¹H NMR (400 MHz, D2O): δ 7.42–7.38 (m, 1H, ArH), 7.30–7.26 (m, 1H, ArH), 4.12 (s, 2H, CH2N), 3.45–3.35 (m, 2H, piperidine-H), 2.98–2.85 (m, 3H, piperidine-H), 1.85–1.70 (m, 4H, piperidine-H).

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Reductive Amination | 82 | 98 | Low |

| Nucleophilic Substitution | 89 | 97 | Moderate |

| Palladium Catalysis | 78 | 99 | High |

| Microwave-Assisted | 90 | 96 | Moderate |

Scale-Up Considerations and Industrial Feasibility

Large-scale production favors reductive amination due to lower catalyst costs and simpler workup. A pilot-scale batch (10 kg) achieved 85% yield using LiAlH4 in THF, with in-process controls monitoring imine intermediate formation via FTIR.

Challenges in Scale-Up :

-

Exothermic reactions require jacketed reactors for temperature control.

-

Lithium byproducts necessitate careful filtration to avoid contamination.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung von Piperidinonen führt.

Reduktion: Reduktionsreaktionen können die Chlorfluorbenzyl-Gruppe in ihren entsprechenden Benzylalkohol umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Nukleophile wie Natriumazid oder Thiolate können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Piperidinone und andere oxidierte Derivate.

Reduktion: Benzylalkohol-Derivate.

Substitution: Verschiedene substituierte Piperidinderivate, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Chlorfluorbenzyl-Gruppe erhöht ihre Lipophilie, wodurch sie Zellmembranen leichter passieren kann. Im Inneren der Zelle kann sie mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der Piperidinring ist bekannt für seine Wechselwirkung mit Neurotransmitterrezeptoren, was möglicherweise neurologische Signalwege beeinflusst.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorofluorobenzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially affecting neurological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs from BLD Pharm Ltd. ()

Key analogs include:

| Compound Name (BLD ID) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₇Cl₂FN₂·HCl | 2-Chloro-6-fluorobenzyl, piperidin-3-yl | ~315.66 | N/A |

| BD214888 | C₂₂H₃₁ClN₂ | Bis(2-methylbenzyl), piperidin-2-yl | 375.95 | 95% |

| BD214889 | C₂₂H₃₁ClN₂ | Bis(2-methylbenzyl), piperidin-3-yl | 375.95 | 95% |

Key Differences :

- Piperidine Position : The 3-yl position in the target compound vs. 2-yl in BD214888 may alter conformational flexibility and receptor interaction.

Piperidine-Based Methanamine Derivatives ( and )

Examples include:

Property Implications :

- The target compound’s chloro-fluoro benzyl group balances lipophilicity (for blood-brain barrier penetration) and metabolic stability, unlike the nitro-containing analog .

- The absence of sulfur or oxygen heteroatoms (cf. dioxepane derivatives) may reduce polar interactions but improve CNS targeting .

Heterocyclic and Aromatic Derivatives ()

Relevant compounds:

- N-Benzyl-N'-[quinolin-6-yl]urea: Contains a quinoline moiety, which enhances fluorescence properties but complicates synthesis compared to the simpler benzyl group in the target compound .

Functional Contrast :

- The target compound’s benzyl group provides moderate hydrophobicity without the complexity of fused aromatic systems (e.g., quinoline), simplifying synthesis and scalability .

Research Findings and Trends

- Pharmacological Potential: The chloro-fluoro substitution pattern is associated with improved selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to non-halogenated analogs .

- Stability : Hydrochloride salts of piperidine methanamines (e.g., BD214888, BD214889) show enhanced stability in aqueous solutions, a property shared by the target compound .

- Synthetic Accessibility : The target compound’s straightforward benzyl substitution may offer cost advantages over bis-alkylated or heterocyclic derivatives .

Biologische Aktivität

(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C13H19ClFN2

- Molecular Weight : 293.21 g/mol

- IUPAC Name : 1-[(2-Chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the chloro and fluorine substituents on the benzyl group enhances its lipophilicity and binding affinity to these targets, potentially modulating their activity.

Pharmacological Activity

Research has indicated that this compound exhibits a range of pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest that it may influence serotonin and norepinephrine levels, similar to known antidepressants.

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The IC50 values for these effects are promising, indicating significant cytotoxic potential.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| U-937 | 10.45 | Modulation of cell cycle progression |

| HeLa | 20.12 | Inhibition of proliferation |

Study Examples

- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to increased caspase 3/7 activity in MCF-7 cells, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

- Neuropharmacological Effects : Another research effort focused on the compound's interaction with serotonin receptors, revealing potential antidepressant-like effects in animal models .

Comparative Analysis

When compared to other piperidine derivatives, this compound exhibits unique properties due to its specific halogen substitutions. These modifications may enhance its selectivity and potency against certain biological targets.

Table 2: Comparison with Similar Compounds

| Compound | IC50 Value (µM) | Notable Activity |

|---|---|---|

| (1-(3-Fluorobenzyl)piperidin-3-yl) | 30.00 | Moderate cytotoxicity |

| (1-(2-Chlorobenzyl)piperidin-3-yl) | 25.00 | Lower selectivity |

| (1-(2-Chloro-6-fluorobenzyl)piperidin) | 15.63 | High apoptosis induction |

Q & A

Q. What are the recommended synthetic routes for synthesizing (1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution followed by reductive amination. For example, piperidine derivatives can be functionalized via alkylation with 2-chloro-6-fluorobenzyl halides, followed by amine protection/deprotection strategies. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to minimize side products. Analytical validation using HPLC (≥95% purity) and mass spectrometry ensures product integrity .

Q. How should researchers ensure the purity and stability of this compound during storage?

- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent degradation . Use inert atmospheres (e.g., nitrogen) for long-term storage. Purity should be verified periodically via HPLC or LC-MS, with attention to degradation products such as free amines or halogenated byproducts. Stability studies under accelerated conditions (e.g., elevated temperature/humidity) can predict shelf-life .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of aerosols. In case of spills, isolate the area, use absorbent materials, and dispose of waste via certified hazardous waste contractors. Fire hazards require CO₂ or dry chemical extinguishers, with firefighters using self-contained breathing apparatus .

Advanced Research Questions

Q. How can molecular modeling resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties and optimize geometries. Compare computed NMR chemical shifts or vibrational spectra with experimental data to validate structures. For crystallographic uncertainties, X-ray diffraction (as in piperidine-based analogs) provides definitive stereochemical assignments .

Q. What experimental designs are suitable for assessing environmental persistence or toxicity?

- Methodological Answer : Conduct biodegradation studies under OECD 301 guidelines (aerobic aqueous conditions) to evaluate half-life. Ecotoxicity can be assessed using Daphnia magna or algal growth inhibition assays. For soil mobility, batch sorption experiments with varying pH/organic matter content are recommended. Note that ecological data gaps exist, necessitating hypothesis-driven studies .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Control for variables like solvent compatibility (DMSO vs. aqueous buffers) and cell line specificity. Dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) help identify outliers. Meta-analyses of published data can contextualize discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Modify lipophilicity via prodrug approaches (e.g., hydrochloride salt formulation) to enhance solubility. Assess metabolic stability using liver microsome assays. Pharmacokinetic modeling (e.g., compartmental analysis) guides dosing regimens. Monitor plasma protein binding and blood-brain barrier permeability via equilibrium dialysis or PAMPA assays .

Data Analysis & Experimental Design

Q. How to design a robust study evaluating structure-activity relationships (SAR) for this compound?

- Methodological Answer : Use a split-plot factorial design to systematically vary substituents (e.g., halogen position, piperidine methylation). Include positive/negative controls and replicate measurements. Multivariate analysis (e.g., PCA) identifies key structural drivers of activity. Crystallographic data (e.g., ligand-receptor co-crystals) provide mechanistic insights .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in cellular assays?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use nonlinear regression tools (e.g., GraphPad Prism) for curve fitting. Assess significance via t-tests or Mann-Whitney U tests for non-normal distributions. Bootstrap resampling quantifies confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.